Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1)
Overview
Description
Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) is a chemical compound that features a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) typically involves the bromination of a pyridine derivative followed by the formation of the hydrobromide salt. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrobromide salt formation would be achieved through the addition of hydrobromic acid to the brominated pyridine derivative.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions would modify the functional groups on the pyridine ring.
Scientific Research Applications
Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-chloro-1-(5-chloro-3-pyridinyl)-, hydrobromide (1:1)
- Ethanone, 2-iodo-1-(5-iodo-3-pyridinyl)-, hydrobromide (1:1)
Uniqueness
Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) is unique due to the presence of bromine atoms, which can influence its reactivity and binding properties. Compared to its chloro and iodo analogs, the brominated compound may exhibit different chemical and biological behaviors, making it valuable for specific applications.
Properties
IUPAC Name |
2-bromo-1-(5-bromopyridin-3-yl)ethanone;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO.BrH/c8-2-7(11)5-1-6(9)4-10-3-5;/h1,3-4H,2H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAIFVQPZYQAMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561876 | |
Record name | 2-Bromo-1-(5-bromopyridin-3-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-34-6 | |
Record name | 2-Bromo-1-(5-bromopyridin-3-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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